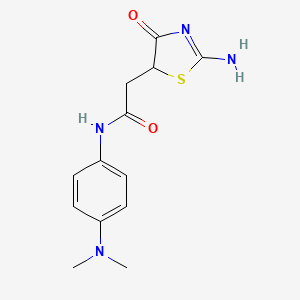
2,3-dihydro-1,4lambda4-benzoxathiin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1,4lambda4-benzoxathiin-4-one is a heterocyclic compound containing oxygen and sulfur atoms within a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one can be synthesized through several methods. One common approach involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions . Another method includes the oxidation of 1,4-oxathiane using oxidizing agents such as calcium hypochlorite or sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 1,4-oxathiane. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can react with halogens, such as chlorine and bromine, to form halogenated derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Common Reagents and Conditions:
Oxidizing Agents: Calcium hypochlorite, sodium periodate.
Halogenating Agents: Chlorine, bromine.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Halogenated Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2,3-dihydro-1,4lambda4-benzoxathiin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The compound’s sulfoxide group can act as an electrophile, facilitating nucleophilic attacks and subsequent transformations . These reactions are crucial for its applications in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
1,4-Oxathiane: A related compound with similar structural features but without the sulfoxide group.
1,4-Thiazine: Another heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness: The presence of both oxygen and sulfur atoms in the ring structure also contributes to its versatility in various chemical reactions and industrial processes .
Propriétés
IUPAC Name |
2,3-dihydro-1,4λ4-benzoxathiine 4-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJEYCKXWEVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)




![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)


![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2846750.png)
